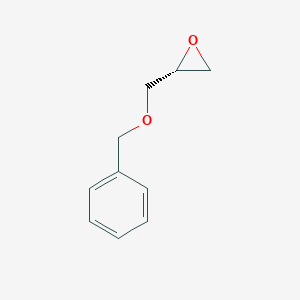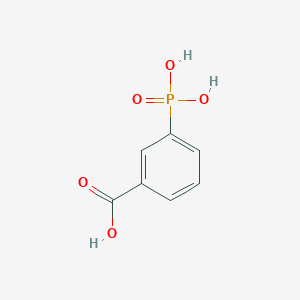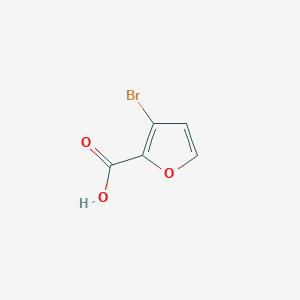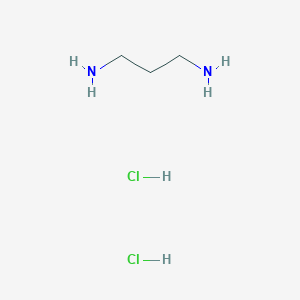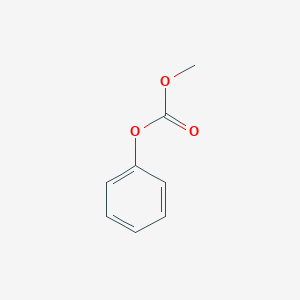
Methylphenylcarbonat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of MPC can be achieved through the reaction between dimethyl carbonate and diphenyl carbonate, with optimal conditions involving a 1:1 molar ratio, a reaction temperature of 154°C, and a duration of 9 hours using Bu2SnO as the catalyst, yielding a product rate of 52.3% (Zhou, 2011). Additionally, methyl formate has been utilized as a carbonylating agent in the production of MPC from phenol, showcasing its efficiency and green chemistry aspect by avoiding toxic CO gas (Yalfani et al., 2013).
Molecular Structure Analysis
The structure of MPC has been characterized through various spectroscopic methods, including 1H NMR, indicating the molecular integrity and the presence of distinct functional groups relevant to its chemical identity and reactivity.
Chemical Reactions and Properties
MPC exhibits significant carbomethoxylating reactivity towards aromatic amines under mild conditions in the presence of group 3 metal (Sc, La) triflate catalysts. This reactivity is crucial for applications in carbamation processes, demonstrating MPC's versatility as a reagent (Distaso & Quaranta, 2004).
Physical Properties Analysis
The physical properties, such as solid-liquid equilibria and temperature dependence of densities, refractive indices, and kinematic viscosities of systems containing MPC, have been determined. These studies provide essential data for the separation design and synthesis process optimization (Shin et al., 2014).
Chemical Properties Analysis
MPC's chemical properties, particularly its role in CO2 capture and conversion into valuable chemicals, underline its environmental and industrial significance. A notable process involves the carbonylation of phenol with CO2 and methanol, showcasing a sustainable and eco-friendly technique for MPC production (Zheng et al., 2021).
Wissenschaftliche Forschungsanwendungen
Umsetzung zu Diphenylcarbonat
MPC kann effektiv in Diphenylcarbonat (DPC) umgewandelt werden. DPC ist eine vielseitige Industriechemikalie, und die Disproportionierung von MPC ist ein wichtiger Schritt zur Herstellung von DPC . Die Entwicklung und Formulierung eines Katalysators für die effiziente Synthese von DPC ist jedoch aufgrund seiner geringen Gleichgewichtskonstante eine große Herausforderung .
Katalysator für die DPC-Synthese
Das Trägermaterial ist ein entscheidender Faktor, der die Leistung von Pb-Nanokatalysatoren beeinflusst . Eine Reihe von Pb-basierten Katalysatoren auf MgO, ZrO2, SiO2, TiO2 und Al2O3 wurden hergestellt, um die Auswirkungen der Trägermaterialien auf die physikalisch-chemischen Eigenschaften und die katalytischen Leistungen bei der Umwandlung von MPC zur effektiven Synthese von DPC zu untersuchen .
Verwendung in der Polycarbonatsynthese
MPC wird bei der Synthese von Polycarbonat (PC) verwendet. PC ist ein wichtiger technischer Thermoplast mit herausragenden elektrischen, mechanischen und hitzebeständigen Eigenschaften, was ihn für Anwendungen in verschiedenen Branchen wie Automobilen, Bürogeräten und Medizinprodukten geeignet macht .
Herstellung von Pharmazeutika
DPC, das aus MPC hergestellt werden kann, wird zur Herstellung von Pharmazeutika verwendet. Dies macht MPC zu einem wichtigen Zwischenprodukt in der pharmazeutischen Industrie .
Herstellung von Polymermaterialien
DPC, das aus MPC hergestellt werden kann, wird auch zur Herstellung von Polymermaterialien
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Methyl phenyl carbonate (MPC) is a chemical compound used widely in the chemical and pharmaceutical industries . Its primary targets are organic solvents, where it acts as a solvent in the manufacture of fragrances, paints, and printing inks .
Mode of Action
MPC interacts with its targets by dissolving or diluting other substances without causing a chemical change to the substance . This property makes it a valuable component in various industrial applications.
Biochemical Pathways
It’s known that mpc is used as a reaction intermediate in the synthesis of other organic compounds, playing a crucial role in organic synthesis .
Result of Action
The result of MPC’s action depends on its application. In its role as a solvent, it helps in the creation of products like fragrances, paints, and printing inks . As a reaction intermediate, it contributes to the synthesis of other organic compounds .
Action Environment
The action, efficacy, and stability of MPC can be influenced by environmental factors. For instance, the reaction of MPC usually requires heating to a reaction temperature (typically between 100-120°C) under alkaline conditions . Furthermore, MPC is a substance with irritant properties and may cause irritation to the skin and eyes . Therefore, appropriate chemical handling and personal protective measures, such as wearing protective clothing and goggles, and ensuring a well-ventilated working environment, should be followed .
Eigenschaften
IUPAC Name |
methyl phenyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-10-8(9)11-7-5-3-2-4-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBFPVLHGVYOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80159247 | |
| Record name | Carbonic acid, methyl phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13509-27-8 | |
| Record name | Carbonic acid, methyl phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013509278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, methyl phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




